22-Dehydroclerosterol
Overview
Description
22-Dehydroclerosterol, also known as ethylbenzylamine or N, N-dibenzyl ethyl amine, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Crystal Structure Studies
- Study 1 : The crystal structure of this compound is characterized by varied orientations of peripheral groups, contributing to a better understanding of molecular interactions and conformations in crystallography (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
- Study 2 : Another study focuses on the structural characteristics of a similar steroidal compound, emphasizing the importance of its configuration in crystal formation and potential implications for material science (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Medicinal Research
- Study 3 : A compound with a closely related structure was isolated from traditional Chinese herbal medicine, demonstrating its potential significance in pharmacological research (Zhang, Bao, Wu, Yu, & Li, 2012).
- Study 4 : Research into derivatives of similar compounds revealed their potential as inhibitors in androgen biosynthesis, highlighting their relevance in endocrine research and therapy development (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Therapeutic Applications
- Study 5 : A study on the use of botanicals against MRSA infections identified a component structurally similar to the compound , underlining its potential as a basis for developing new therapeutic agents (Skariyachan et al., 2011).
- Study 6 : Liver X receptor agonists synthesized from related compounds demonstrate potential for treating disorders related to cholesterol metabolism, emphasizing the compound's relevance in developing treatments for cardiovascular and neurodegenerative diseases (Ching, 2013).
Mechanism of Action
Target of Action
The primary targets of 22-Dehydroclerosterol are bacteria such as E. coli, S. aureus, and H. pylori . These bacteria are common pathogens that can cause various infections in humans.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activity . This can help control bacterial infections and prevent their spread.
Biochemical Analysis
Biochemical Properties
The compound is known to be involved in various biochemical reactions, but the specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
It is expected that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 22-Dehydroclerosterol at different dosages in animal models are not well studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFINKUHDHOSM-KEJCWXRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319028 | |
Record name | 22-Dehydroclerosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26315-07-1 | |
Record name | 22-Dehydroclerosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26315-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 22-Dehydroclerosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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